- Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complex, Catalysis Letters, 2005, 102(3-4), 281-284
Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)
3-(3-メチルフェニル)プロプ-2-エナルは、芳香族アルデヒドの一種であり、ケイ皮酸系化合物に分類されます。化学式C10H10Oで表され、3-メチルシンナムアルデヒドとしても知られています。この化合物は、特有の芳香性を持ち、有機合成中間体として重要な役割を果たします。特に、香料や医薬品の合成において有用な前駆体となります。分子内に共役二重結合とアルデヒド基を有するため、求核付加反応や縮合反応に高い反応性を示します。また、安定性が高く、取り扱いが比較的容易である点も特徴です。実験室規模から工業的生産まで幅広く利用可能です。
3-(3-methylphenyl)prop-2-enal structure
Product Name:3-(3-methylphenyl)prop-2-enal
CAS番号:93614-80-3
MF:C10H10O
メガワット:146.185802936554
MDL:MFCD08460293
CID:94327
PubChem ID:11788369
Update Time:2025-06-07
3-(3-methylphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- (E)-3-(m-Tolyl)acrylaldehyde
- 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)
- 3-METHYL CINNAMALDEHYDE
- meta-methylcinnamaldehyde
- m-Methylzimtaldehyd
- (2E)-3-(3-Methylphenyl)-2-propenal
- (2E)-3-(3-Methylphenyl)-2-propenal (ACI)
- 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)
- (E)-3-(3-Methylphenyl)acrolein
- (E)-3-Methylcinnamaldehyde
- trans-3-Methylcinnamaldehyde
- 3-(3-methylphenyl)prop-2-enal
- D97428
- AKOS006290468
- 3-METHYLCINNAMALDEHYDE
- 3-(m-Tolyl)acrylaldehyde
- 93614-80-3
- MFCD08460293
- BS-17936
- 66223-54-9
- CS-0186101
- J-501953
- NCGC00171000-01
- PK04_096269
- (E)-3-(3-methylphenyl)prop-2-enal
- (2E)-3-(3-Methylphenyl)Acrylaldehyde
- b-methylcinnamaldehyde
-
- MDL: MFCD08460293
- インチ: 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+
- InChIKey: SJLLZWMNPJCLBC-ZZXKWVIFSA-N
- ほほえんだ: C(/C1C=CC=C(C)C=1)=C\C=O
計算された属性
- せいみつぶんしりょう: 146.07300
- どういたいしつりょう: 146.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.015
- ふってん: 264.398°C at 760 mmHg
- フラッシュポイント: 93.547°C
- 屈折率: 1.569
- PSA: 17.07000
- LogP: 2.20710
3-(3-methylphenyl)prop-2-enal 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138918-1g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 1g |
$400.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-200mg |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 200mg |
92.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-100mg |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 100mg |
374CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-250mg |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 250mg |
843CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV158-1g |
3-(3-methylphenyl)prop-2-enal |
93614-80-3 | 95+% | 1g |
299.0CNY | 2021-07-17 | |
| Aaron | AR003KG0-100mg |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 100mg |
$10.00 | 2025-02-10 | |
| Aaron | AR003KG0-250mg |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 250mg |
$14.00 | 2025-02-10 | |
| Aaron | AR003KG0-1g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 1g |
$33.00 | 2025-02-10 | |
| Aaron | AR003KG0-5g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 5g |
$125.00 | 2025-02-10 | |
| Aaron | AR003KG0-25g |
(E)-3-(m-Tolyl)acrylaldehyde |
93614-80-3 | 95% | 25g |
$376.00 | 2025-02-10 |
3-(3-methylphenyl)prop-2-enal 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 130 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infections, European Journal of Medicinal Chemistry, 2018, 145, 235-251
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
リファレンス
- Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reaction, Chemical Communications (Cambridge, 2022, 58(81), 11458-11461
合成方法 4
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C
リファレンス
- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090
合成方法 5
はんのうじょうけん
1.1 Reagents: Pentamethyldiethylenetriamine , Sodium iodide , Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile , Water ; 24 h, 80 °C; 80 °C → rt
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
リファレンス
- Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagent, Chemical Science, 2018, 9(11), 2986-2990
合成方法 6
はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Water , Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
リファレンス
- Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydes, Tetrahedron Letters, 2011, 52(25), 3208-3211
合成方法 7
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; 2 h, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides, Organic Letters, 2007, 9(25), 5191-5194
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; < 30 °C; 24 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
リファレンス
- Development and Investigation of an Organocatalytic Enantioselective [10+2] Cycloaddition, ACS Catalysis, 2020, 10(18), 10784-10793
合成方法 9
はんのうじょうけん
1.1 Solvents: Toluene ; 17 h, 80 °C
リファレンス
- Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis, Chemical Science, 2019, 10(14), 4107-4115
合成方法 10
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
リファレンス
- Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler Reaction, Chemistry - A European Journal, 2022, 28(25),
合成方法 11
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids, Organic Letters, 2020, 22(8), 3149-3154
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 3.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
リファレンス
- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides, Organic Letters, 2003, 5(5), 777-780
合成方法 13
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Dimethylformamide ; 36 h, 30 °C
リファレンス
- General palladium-catalyzed aerobic dehydrogenation to generate double bonds, Chemical Science, 2012, 3(3), 883-886
合成方法 14
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride , Triphenylphosphine oxide Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
リファレンス
- Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated Aldehydes, Letters in Organic Chemistry, 2018, 15(10), 845-853
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium chloride , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; 6 h, 1 atm, 60 °C
リファレンス
- Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcohol, Chemical Communications (Cambridge, 2010, 46(3), 415-417
合成方法 16
はんのうじょうけん
1.1 Solvents: Toluene ; overnight, 80 °C
リファレンス
- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963
合成方法 17
はんのうじょうけん
1.1 Catalysts: Chlorotrimethylsilane , Indium triflate Solvents: Dichloromethane ; 24 h, rt
リファレンス
- Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydes, Tetrahedron Letters, 2010, 51(3), 482-484
合成方法 18
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt → 65 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
リファレンス
- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes, Chemistry - A European Journal, 2013, 19(12), 3833-3837
合成方法 19
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine , 1,3-Bis(diphenylphosphino)propane , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 80 °C
リファレンス
- Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acid, Chemical Communications (Cambridge, 2018, 54(17), 2166-2168
合成方法 20
はんのうじょうけん
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; rt
リファレンス
- Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging, Bioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345
3-(3-methylphenyl)prop-2-enal Raw materials
- Bromodichloromethane (stabilized with Ethanol)
- Benzene, 1-methyl-3-(2-propenyl)-
- (Triphenylphosphoranylidene)acetaldehyde
- m-Tolualdehyde
- 3-Iodotoluene
- 3-Ethynyltoluene
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-Propenenitrile, 3-(3-methylphenyl)-, (2E)-
- 3-(3-methylphenyl)propanal
- 2-oxoacetic acid
- 3-Methylstyrene
- Phosphonium, tributyl(2,2-diethoxyethyl)-, bromide (1:1)
- Allylidene Diacetate
- Benzenemethanol, a-ethynyl-3-methyl-
- 3-(3-methylphenyl)prop-2-en-1-ol
3-(3-methylphenyl)prop-2-enal Preparation Products
3-(3-methylphenyl)prop-2-enal サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
注文番号:A1066446
在庫ステータス:in Stock
はかる:25g/100g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 18:35
価格 ($):342.0/1025.0
Email:sales@amadischem.com
3-(3-methylphenyl)prop-2-enal 関連文献
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jason Wan Lab Chip, 2020,20, 4528-4538
93614-80-3 (3-(3-methylphenyl)prop-2-enal) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
清らかである:99%/99%
はかる:25g/100g
価格 ($):342.0/1025.0